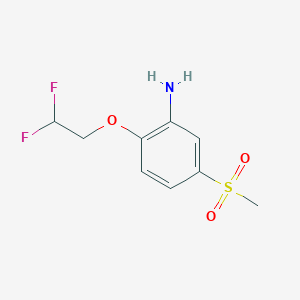

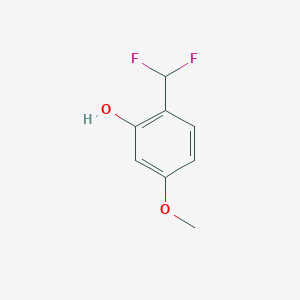

2-(Difluoromethyl)-5-methoxyphenol

Übersicht

Beschreibung

The compound “2-(Difluoromethyl)-5-methoxyphenol” likely contains a difluoromethyl group (-CF2H), a methoxy group (-OCH3), and a phenol group (an aromatic ring with a hydroxyl group). Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

While specific molecular structure analysis for “2-(Difluoromethyl)-5-methoxyphenol” is not available, difluoromethylated compounds generally involve the formation of X–CF2H bonds .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical, and cross-coupling methods . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethyl)-5-methoxyphenol” would depend on its specific structure. In general, difluoromethylated compounds have unique physicochemical properties due to the presence of the difluoromethyl group .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Molecular Structure

Methoxyphenols, including compounds structurally related to 2-(difluoromethyl)-5-methoxyphenol, are significant for their ability to form strong intermolecular and intramolecular hydrogen bonds. These bonds play a crucial role in the thermochemical properties and reactivity of such compounds. Research on methoxyphenols and their derivatives, including their thermochemistry and calorimetry, provides insights into the effects of substitution on hydrogen bonding strength and the implications for molecular structure and reactivity (Varfolomeev et al., 2010). Additionally, the formation and dissociation of hydrogen-bonded solute-solvent complexes involving methoxyphenols have been studied to understand their behavior in various solvents, revealing the dynamic nature of these interactions (Zheng et al., 2006).

Catalysis and Reaction Mechanisms

Compounds like 2-(difluoromethyl)-5-methoxyphenol have been explored as substrates in site-selective metalation reactions, demonstrating their potential in synthetic chemistry for the selective functionalization of aromatic compounds. These studies contribute to our understanding of reaction mechanisms and the development of new synthetic strategies (Marzi et al., 2001).

Environmental Chemistry

Methoxyphenols are recognized as biomarkers for wood combustion and have implications in environmental chemistry, particularly in the analysis of atmospheric particulate matter. The determination of methoxyphenols in environmental samples aids in assessing the impact of biomass burning on air quality and provides a method for tracing the source of particulate pollution (Simpson et al., 2005).

Material Science

In the field of material science, methoxyphenols and their derivatives serve as building blocks for the development of novel materials. For example, sulfonated poly(arylene ether sulfone) copolymers incorporating methoxy groups have been investigated for their applications as proton exchange membranes in fuel cells. These materials demonstrate enhanced water uptake and proton conductivity, highlighting the importance of functional groups derived from methoxyphenols in improving the performance of polymeric membranes (Kim et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-5-2-3-6(8(9)10)7(11)4-5/h2-4,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXELPFCLRPIGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-5-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

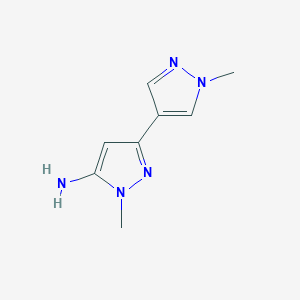

![[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine](/img/structure/B1530639.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)